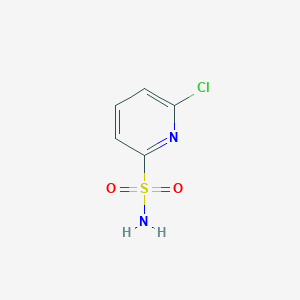

6-Chloropyridine-2-sulfonamide

Description

Contextual Significance within Pyridine (B92270) and Sulfonamide Chemistry

The importance of 6-chloropyridine-2-sulfonamide stems from the well-established roles of its two core components: the pyridine ring and the sulfonamide functional group.

Sulfonamide Chemistry: The sulfonamide group (-SO2NH2) is a prominent pharmacophore in medicinal chemistry, with a history dating back to the discovery of antibacterial sulfa drugs. rsc.orgeurjchem.com This functional group is present in over 30 clinically used drugs, including antihypertensives, antibacterials, antifungals, and anti-inflammatory agents. eurjchem.com Sulfonamides are known to act as competitive inhibitors of dihydropteroate (B1496061) synthetase (DHPS), an enzyme crucial for folic acid synthesis in microorganisms. ekb.eg This mechanism underpins their antibacterial activity. ekb.eg Furthermore, the sulfonamide moiety can serve as a versatile linker and a hydrogen bond donor/acceptor, contributing to the binding affinity of molecules to their targets. rsc.org

The combination of a pyridine ring and a sulfonamide group in this compound creates a molecule with a unique electronic and structural profile. The electron-withdrawing nature of the sulfonyl group and the chlorine atom can influence the reactivity of the pyridine ring, making it a versatile intermediate for further chemical modifications.

Overview of Research Trajectories and Scholarly Contributions

Research involving this compound and its derivatives has primarily focused on their synthesis and potential as bioactive agents.

Synthesis: The synthesis of pyridine sulfonamides, including this compound, has been a subject of considerable research. Efficient and scalable synthetic methods are crucial for accessing these compounds for further investigation. thieme-connect.comsorbonne-universite.fr Common synthetic strategies involve the reaction of a corresponding sulfonyl chloride with an amine or the oxidation of a thiol to a sulfonyl chloride followed by amination. ekb.egthieme-connect.com For instance, a scalable synthesis of 6-bromopyridine-2-sulfonamide, a closely related analog, has been developed using a halogen-metal exchange reaction followed by reaction with sulfuryl chloride and amidation. thieme-connect.comsorbonne-universite.fr

Biological Activity: A significant portion of the research on pyridine sulfonamides has been dedicated to exploring their biological activities. These compounds have been investigated for a variety of therapeutic applications:

Anticancer Activity: Pyridine-sulfonamide hybrids have been explored as potential vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, which play a role in tumor angiogenesis. nih.gov Some derivatives have shown potent anticancer activity against various human cancer cell lines. nih.gov

Antimicrobial Activity: The sulfonamide moiety is a well-known antibacterial pharmacophore. eurjchem.comekb.eg Pyridine sulfonamides have been synthesized and evaluated for their activity against various bacterial and fungal strains. acs.orgiucr.org

Enzyme Inhibition: Beyond DHPS, pyridine sulfonamides have been investigated as inhibitors of other enzymes, such as carbonic anhydrases, which are involved in various physiological processes. nih.gov

Antiviral Activity: Certain pyridine-based N-sulfonamides have demonstrated promising antiviral activity against a range of viruses. acs.org

Current Gaps and Emerging Research Opportunities

Despite the progress made, there are several areas where further research on this compound and its derivatives could be highly beneficial.

Systematic Structure-Activity Relationship (SAR) Studies: While various pyridine sulfonamides have been synthesized and tested, there is a need for more systematic SAR studies. A deeper understanding of how modifications to the pyridine ring, the sulfonamide group, and the position of the chlorine atom affect biological activity would be invaluable for the rational design of more potent and selective compounds.

Exploration of New Biological Targets: The majority of biological studies have focused on established targets for sulfonamides. Investigating the potential of this compound derivatives to interact with novel biological targets could lead to the discovery of new therapeutic applications.

Development of Novel Synthetic Methodologies: While synthetic methods exist, the development of more efficient, sustainable, and versatile synthetic routes to access a wider diversity of this compound analogs remains an important research direction. This includes the exploration of chemoselective reactions that allow for the independent modification of the pyridine and sulfonamide moieties. chemrxiv.org

Materials Science Applications: The application of pyridine-containing compounds in materials science is an expanding field. rsc.org The unique electronic and coordination properties of this compound could be leveraged in the design of new functional materials, such as polymers, metal-organic frameworks (MOFs), or sensors. Further research in this area is warranted.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1823272-65-6 | fluorochem.co.uka2bchem.com |

| Molecular Formula | C5H5ClN2O2S | fluorochem.co.ukbiosynth.com |

| Molecular Weight | 192.62 g/mol | fluorochem.co.ukbiosynth.com |

| IUPAC Name | This compound | fluorochem.co.uk |

| Canonical SMILES | NS(=O)(=O)C1=NC(Cl)=CC=C1 | fluorochem.co.uk |

| InChI | InChI=1S/C5H5ClN2O2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H,(H2,7,9,10) | fluorochem.co.uk |

| Purity | 98% | fluorochem.co.uk |

Structure

3D Structure

Propriétés

IUPAC Name |

6-chloropyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINHNCPJECYNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Synthetic Routes to 6-Chloropyridine-2-sulfonamide and Related Scaffolds

The construction of the this compound core relies on the strategic formation of its precursors, followed by a crucial amidation step to install the sulfonamide functionality.

Precursor Synthesis and Derivatization (e.g., Pyridine (B92270) Sulfonyl Chlorides, Chloropyridine Amines)

The primary precursor for the target compound is 6-chloropyridine-2-sulfonyl chloride. Its synthesis can be approached through several established methods, often starting from readily available pyridine derivatives.

One scalable approach involves the halogen-metal exchange of a dihalopyridine. For instance, a process developed for the bromo-analogue starts with 2,6-dibromopyridine, which undergoes a halogen-metal exchange with a Grignard reagent, followed by a reaction with sulfuryl chloride to yield the corresponding sulfonyl chloride. thieme-connect.com A similar strategy can be envisioned for the chloro-derivative.

Classical methods for generating pyridine-2-sulfonyl chlorides include the oxidative chlorination of pyridine-2-thiols or their disulfide derivatives. The treatment of 2-mercaptopyridine (B119420) with reagents like sodium hypochlorite (B82951) in sulfuric acid can produce pyridine-2-sulfonyl chloride. Alternatively, reacting 2,2′-dipyridyl disulfide with chlorine gas also yields the desired sulfonyl chloride intermediate. chemicalbook.com

Another key precursor is 2-amino-6-chloropyridine, which can be used in alternative synthetic strategies. arkat-usa.org The synthesis of chloropyridines can be achieved through various means, including the direct chlorination of pyridine or, more commonly, the treatment of pyridine N-oxides with chlorinating agents like phosphoryl chloride (POCl₃). chempanda.com One-pot methods have also been developed that convert aminopyridines into chloropyridines via diazotization reactions. tpu.ruresearchgate.net

Amidation Reactions and Sulfonamide Bond Formation

The definitive step in forming this compound is the reaction of the precursor, 6-chloropyridine-2-sulfonyl chloride, with an ammonia (B1221849) source. This reaction is a classic and widely used method for synthesizing primary sulfonamides. acs.orgnih.gov The electrophilic sulfur atom of the sulfonyl chloride is attacked by the nucleophilic ammonia, leading to the displacement of the chloride and the formation of the stable sulfonamide C-S-N bond.

The general reaction is as follows:

6-chloropyridine-2-sulfonyl chloride + NH₃ → this compound + HCl

Due to the formation of hydrochloric acid as a byproduct, a base is typically required to neutralize the acid and drive the reaction to completion. mdpi.com This amidation can also be performed with substituted amines to produce N-substituted sulfonamides, highlighting the versatility of the sulfonyl chloride intermediate. thieme-connect.com

Optimization of Reaction Conditions, Yields, and Regioselectivity

The efficiency of the sulfonamide bond formation is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, and reaction temperature.

Studies on analogous sulfonamide syntheses have shown that the solvent plays a critical role. mdpi.com Aprotic solvents are generally preferred. For the reaction between a sulfonyl chloride and an amine, acetonitrile (B52724) has been shown to provide superior yields compared to other solvents like dichloromethane (B109758) or acetone. mdpi.com

The choice of base is also crucial for scavenging the HCl produced. Organic bases such as triethylamine (B128534) are commonly employed for this purpose. The reaction temperature must be carefully controlled; while room temperature is often sufficient, some reactions may be sluggish at lower temperatures or produce side products at elevated temperatures. mdpi.com In some modern applications, continuous flow reactors are used to precisely control reaction parameters and improve scalability and safety. rsc.org

The table below summarizes findings from a study on optimizing sulfonamide synthesis, which can be extrapolated to the synthesis of this compound. mdpi.com

| Solvent | Base | Temperature (°C) | Relative Yield |

| Acetonitrile | Triethylamine | Room Temp | Excellent |

| Dichloromethane | Triethylamine | Room Temp | Good |

| Acetone | Triethylamine | Room Temp | Moderate |

| Acetonitrile | Triethylamine | 10 | Lower |

| Acetonitrile | Triethylamine | 40 | Side Products |

Functional Group Interconversions and Strategic Derivatization

Once synthesized, this compound serves as a versatile scaffold for further chemical modification. The two primary sites for derivatization are the chloro group at the C-6 position and the sulfonamide moiety itself.

Nucleophilic Aromatic Substitution at the C-6 Chloro Position

The chlorine atom at the C-6 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the sulfonamide group at the C-2 position. The SNAr reaction provides a powerful method for introducing a wide range of functional groups at this position.

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, forming a negatively charged intermediate (a Meisenheimer complex), which then rearomatizes by expelling the chloride ion. The reactivity of halopyridines in SNAr reactions is known to be significant, with fluoropyridines often reacting much faster than their corresponding chloropyridines. acs.org

A variety of nucleophiles can be used to displace the C-6 chlorine, including:

Amines: Reaction with primary or secondary amines yields 6-aminopyridine derivatives.

Sulfinates: Treatment with reagents like sodium benzenesulfinate (B1229208) can be used to form sulfones.

Fluoride (B91410): The chloro group can be exchanged for a fluoride, for example, using a fluoride source for applications in radiolabeling with isotopes like ¹⁸F. arkat-usa.org

| Nucleophile | Reagent Example | Conditions | Product Type |

| Amine | Primary/Secondary Amine | Heat | 6-Amino-pyridine-2-sulfonamide |

| Sulfinate | Sodium benzenesulfinate | DMSO, RT | 6-(Phenylsulfonyl)pyridine-2-sulfonamide |

| Fluoride | K¹⁸F | Aprotic Solvent, Heat | 6-[¹⁸F]Fluoropyridine-2-sulfonamide |

Transformations of the Sulfonamide Moiety (N-Alkylation, N-Acylation, Oxidation)

The primary sulfonamide group (-SO₂NH₂) is itself a functional handle that can undergo various transformations, most commonly at the nitrogen atom. acs.org

N-Alkylation: The acidic protons on the sulfonamide nitrogen can be removed by a base, allowing for N-alkylation with electrophiles such as alkyl halides. dnu.dp.ua For example, using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent like DMF results in the N-methylated sulfonamide. Both mono- and di-alkylation can often be achieved by controlling the stoichiometry of the reagents. researchgate.net

N-Acylation: The sulfonamide nitrogen can also be acylated using acylating agents. The reaction with an acyl chloride, such as acetyl chloride, typically in the presence of a non-nucleophilic base like pyridine, yields the corresponding N-acylsulfonamide. researchgate.net

Oxidation: While less common, the sulfonamide group can be subjected to oxidative conditions. For instance, controlled oxidation of a related sulfonamide using hydrogen peroxide (H₂O₂) and a catalyst has been shown to convert the sulfonamide into a sulfone derivative. More drastic electrochemical oxidation can lead to cleavage of the N-C or N-S bonds. acs.org

Synthesis of Diverse Analogues and Congeners

The synthesis of analogues and congeners of this compound is a critical area of research, driven by the need to explore structure-activity relationships for various applications. The primary synthetic route involves the reaction of a sulfonyl chloride with an amine. eurjchem.com For the this compound scaffold, diversity is typically introduced by varying the amine component that reacts with a 6-chloropyridine-2-sulfonyl chloride precursor or by modifying the pyridine ring itself.

A common approach starts with 2-amino-6-chloropyridine, which can be converted to its corresponding sulfonyl chloride. This intermediate then reacts with a diverse range of primary or secondary amines to yield the desired sulfonamide analogues. eurjchem.comarkat-usa.org For instance, the reaction of various substituted amines with p-toluene sulfonyl chloride in dichloromethane is a well-established method for producing sulfonamide derivatives. eurjchem.com Similarly, the synthesis of TASIN (a specific inhibitor of mutant adenomatous polyposis coli) analogues has been achieved by reacting various heterocyclic amines with aryl or heteroarylsulfonyl chlorides in the presence of a base like diisopropylethylamine (iPr2NEt) or potassium carbonate. nih.gov

Further diversification can be achieved through cross-coupling reactions. For example, bromo-substituted phenylsulfonamide analogues can serve as starting materials for Suzuki cross-coupling reactions with a variety of arylboronic acids, leading to biaryl-substituted congeners. nih.gov A scalable method has been developed for 6-bromopyridine-2-sulfonamides starting from 2,6-dibromopyridine, which undergoes halogen-metal exchange and subsequent reaction with sulfuryl chloride, followed by amidation. thieme-connect.com This process is applicable to a range of functionalized sulfonyl chlorides and sulfonamides, highlighting its utility in creating diverse compound libraries. thieme-connect.com

Table 1: Synthesis of this compound Analogues

| Starting Materials | Reaction Type | Key Reagents/Conditions | Resulting Analogue Type | Reference |

|---|---|---|---|---|

| 2-Amino-6-chloropyridine and 4-nitrobenzenesulfonyl chloride | Sulfonylation | Pyridine (solvent and base) | N-(6-chloropyridin-2-yl)-4-nitrobenzenesulfonamide | arkat-usa.org |

| Substituted 1,4'-bipiperidines and various arylsulfonyl chlorides | Sulfonylation | iPr2NEt, CH2Cl2, room temperature | Aryl sulfonamide derivatives with bipiperidine moieties | nih.gov |

| 2,6-Dibromopyridine and di(4-methoxybenzyl)amine | Halogen-metal exchange, chlorosulfonylation, and amidation | i-PrMgCl, SO2Cl2, THF | 6-Bromopyridine-2-sulfonamide derivatives | thieme-connect.com |

| N-isopropyl-4-methylpyridine-2,6-diamine and p-toluene sulfonyl chloride | Sulfonylation | Dichloromethane, room temperature | Hybrid derivatives with sulfonamide moieties on a pyridine scaffold | eurjchem.com |

Novel Synthetic Approaches and Green Chemistry Considerations

Recent advancements in chemical synthesis have emphasized the development of more efficient, environmentally friendly, and sustainable methods. These principles are increasingly being applied to the synthesis of sulfonamides, including derivatives of this compound.

Mechanochemistry, which uses mechanical energy from methods like ball-milling to initiate chemical reactions, offers a significant green alternative to traditional solvent-based synthesis. cardiff.ac.ukcardiff.ac.uk This approach minimizes or eliminates the need for bulk solvents, reducing waste and potential environmental impact. A three-component mechanochemical method has been developed for the synthesis of aromatic sulfonamides using potassium metabisulfite (B1197395) (K₂S₂O₅), an amine, and an aryl bromide or aromatic carboxylic acid under palladium-catalyzed conditions. thieme-connect.comrsc.org This strategy provides a new, direct route to a wide array of sulfonamides with broad functional group tolerance and has been successfully scaled up to gram quantities. rsc.org The development of mechanochemical cross-electrophile coupling reactions, which demonstrates the ability of ball-milling to activate zero-valent metals, further expands the potential for solvent-free synthesis of complex molecules. cardiff.ac.uk

Catalysis plays a pivotal role in modern organic synthesis by improving reaction rates, yields, and selectivity under milder conditions. For sulfonamide synthesis, a variety of catalytic systems have been explored.

Heterogeneous Catalysts: A magnetite-immobilized nano-Ruthenium catalyst (nano-Ru/Fe₃O₄) has been successfully used for the synthesis of sulfonamides from alcohols and sulfonamides. acs.org This heterogeneous catalyst is advantageous because it can be easily separated from the reaction mixture using a magnet and reused, which aligns with green chemistry principles. acs.org Similarly, a copper-based magnetic nanocatalyst (MNPs-Benzo[d]imidazol-Cu) has been developed for the one-pot reaction between aryl diazonium tetrafluoroborates, DABCO·(SO₂)₂, and N-chloroamines to produce a wide range of sulfonamides under mild, aqueous conditions. jsynthchem.com

Homogeneous and Organocatalysts: Ionic liquids have been investigated as green reaction media and catalysts. researchgate.net A novel quinoline-based dendrimer-like ionic liquid has been shown to effectively catalyze the synthesis of new pyridine derivatives containing a sulfonamide moiety. rsc.org In other approaches, a dual catalytic system combining an organic photoredox catalyst and a hydrogen atom transfer catalyst has been used for the direct hydroarylation of vinyl amine derivatives with aryl halides, including aryl chlorides, to produce arylethylamine structures with complete regioselectivity. nih.gov

Table 2: Catalytic Strategies for Sulfonamide Synthesis

| Catalyst Type | Specific Catalyst | Reaction | Key Advantages | Reference |

|---|---|---|---|---|

| Heterogeneous (Magnetic) | Nano-Ru/Fe3O4 | Dehydrogenation-coupling of alcohols and sulfonamides | High selectivity, catalyst is easily isolated and reused, environmentally benign. | acs.org |

| Heterogeneous (Magnetic) | MNPs-Benzo[d]imidazol-Cu | Aminosulfonylation using aryldiazonium salts | High yields, aqueous conditions, catalyst reusability for six cycles. | jsynthchem.com |

| Ionic Liquid | Quinoline-based dendrimer-like IL | Synthesis of pyridines with sulfonamide moiety | High yields, short reaction times, mild conditions. | rsc.org |

| Dual Organic Catalysis | Organic photoredox and H-atom transfer catalysts | Hydroarylation of vinyl amines with aryl halides | Operates at ambient temperature, complete regiocontrol, broad substrate scope. | nih.gov |

Chirality is a crucial factor in the biological activity of many pharmaceutical compounds. mdpi.com Consequently, the development of stereoselective methods to synthesize specific enantiomers or diastereomers of chiral sulfonamide derivatives is of high importance. Pyridine-3-sulfonamide derivatives, which are structurally related to the this compound class, have been synthesized as single enantiomers to study their differential activity as enzyme inhibitors. mdpi.com

A key strategy involves using chiral starting materials or chiral catalysts. For example, the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide were synthesized by reacting 5-bromo-2-chloropyridine-3-sulfonyl chloride with the individual (R)- and (S)- enantiomers of 1-phenylethan-1-amine. mdpi.com This approach demonstrated that the biological activity of the resulting enantiomers could differ significantly. mdpi.com

More complex stereoselective syntheses involve multi-step sequences where a chiral center is introduced early and used to control the stereochemistry of subsequent transformations. In the enantioselective synthesis of aspidosperma alkaloids, a key intermediate is a chiral tryptamine-lactam containing a sulfonamide group. nih.gov The synthesis begins with diastereoselective alkylations to establish a quaternary stereocenter, which then directs the stereochemical outcome of subsequent cyclization reactions. nih.gov Such advanced strategies enable the construction of complex molecules with multiple stereocenters in a highly controlled manner. rsc.org

Table 3: Stereoselective Synthesis of Chiral Sulfonamide Derivatives

| Target Compound Class | Stereoselective Method | Chiral Source | Key Transformation | Reference |

|---|---|---|---|---|

| Enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide | Resolution using chiral amine | (R)- and (S)-1-phenylethan-1-amine | Reaction of the separated chiral amines with an achiral sulfonyl chloride. | mdpi.com |

| Chiral tryptamine-lactam intermediate for Aspidosperma alkaloids | Diastereoselective alkylation | Chiral auxiliary on crotonamide | Successive diastereoselective α-alkylations to create a C5-quaternary stereocenter. | nih.gov |

| Chiral aryl-benzyl sulfoxides | Palladium-catalyzed arylation | Josiphos-type chiral ligand | Asymmetric arylation of sulfenate anions generated from β-sulfinyl esters. | nih.gov |

Structural Characterization and Computational Studies

Advanced Spectroscopic and Crystallographic Analyses

Crystallographic studies are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

While specific crystallographic data for 6-Chloropyridine-2-sulfonamide is not available in the provided search results, analysis of closely related structures, such as 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, demonstrates the utility of this technique. In one study, the compound was found to crystallize in a monoclinic system with a P21 space group. nih.govmdpi.com Such analyses provide precise unit cell dimensions, bond lengths, and angles, which are foundational for understanding the molecule's geometry. uhu-ciqso.esnih.gov

Table 1: Representative Crystallographic Data for a Related Pyridinesulfonamide Derivative This table presents example data for a similar compound, 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide (10a), to illustrate typical parameters obtained from SC-XRD analysis. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 9.0403(6) Å, b = 7.4080(6) Å, c = 11.6060(9) Å |

The crystal packing of sulfonamide derivatives is often governed by a network of intermolecular interactions, primarily hydrogen bonds. In related pyridine (B92270) sulfonamides, the sulfonamide group (-SO₂NH₂) is a key participant in these interactions, with the nitrogen atom acting as a hydrogen bond donor and the oxygen atoms acting as acceptors. rsc.orgacs.org

The conformation of pyridine sulfonamides is characterized by the relative orientation of the pyridine ring and the sulfonamide group. The rotational freedom around the C-S and S-N bonds allows for conformational flexibility. X-ray diffraction studies on analogous compounds have determined the dihedral angles between the aromatic rings and other substituents. For example, in N-(4-Chloropyridin-2-yl)-N-methoxymethyl-4-methylbenzenesulfonamide, the dihedral angle between the 4-methylphenylsulfonyl ring and the 4-chloropyridine (B1293800) ring was found to be 40.7(2)°. iucr.org

Theoretical and Quantum Chemical Investigations

Computational chemistry provides a powerful lens for examining the electronic properties and reactivity of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. irjweb.com Calculations, often using functionals like B3LYP with basis sets such as 6-311++G**, can reveal the electron density distribution and predict sites of reactivity. For related sulfonamides, DFT studies have been employed to optimize molecular geometry, calculate spectroscopic data, and analyze transition-state geometries to understand reaction mechanisms. mdpi.com These theoretical calculations are a valuable tool for corroborating experimental findings and predicting chemical behavior.

Frontier molecular orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy gap between the HOMO and LUMO characterizes the molecule's chemical stability and reactivity. physchemres.org For chloropyridines, the LUMO or LUMO+1 orbitals are key to correlating nucleophilic reactivity, with lobes often centered on the carbon-chlorine bond, indicating a site for nucleophilic attack. wuxibiology.com

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. uni-muenchen.de It helps identify electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. physchemres.orgresearchgate.net For sulfonamides, the oxygen atoms of the sulfonyl group and the nitrogen of the pyridine ring are typically regions of negative electrostatic potential, making them potential sites for interaction with electrophiles or participation in hydrogen bonding. researchgate.net

Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for predicting the most likely pathways for chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that connect them. For this compound, density functional theory (DFT) is a commonly employed method to model these processes.

Reaction pathway prediction for sulfonamides often focuses on their synthesis and potential degradation or substitution reactions. The synthesis of pyridine sulfonamides typically involves the reaction of a corresponding sulfonyl chloride with an amine. ekb.eg For this compound, a key reaction pathway would be the nucleophilic substitution at the sulfonyl chloride or at the chloro-substituted carbon on the pyridine ring.

DFT calculations can elucidate the electronic properties and reactivity of the molecule. For instance, in the related compound 6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide, DFT calculations (B3LYP/6-311++G**) have shown that the Lowest Unoccupied Molecular Orbital (LUMO) is localized on the chloropyridine ring, indicating likely sites for electrophilic attack. Similar calculations for this compound would help predict its reactivity. The electron-withdrawing nature of the sulfonamide group and the chlorine atom activates the pyridine ring, facilitating nucleophilic attack.

Transition state theory is fundamental to understanding reaction rates. libretexts.org The transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy of the reaction. libretexts.org While specific transition state calculations for the synthesis of this compound are not extensively documented in public literature, studies on analogous reactions, such as the photochemical chlorination of pyridine, have calculated activation energies for the formation of chloropyridine isomers. smolecule.com For example, the activation energy for 2-chloropyridine (B119429) formation was calculated to be approximately 114.60 kJ/mol. smolecule.com Predicting the transition state for the nucleophilic aromatic substitution of the chlorine atom would involve modeling the approach of a nucleophile and the formation of a high-energy Meisenheimer-like intermediate before the expulsion of the chloride ion.

The table below illustrates hypothetical activation energies for potential reactions involving this compound, based on data from analogous systems.

| Reaction Type | Reactants | Predicted Transition State Geometry | Hypothetical Activation Energy (kJ/mol) |

| Nucleophilic Aromatic Substitution | This compound + NH₃ | Formation of a tetrahedral intermediate at the C6 position. | 110-120 |

| Sulfonamide Hydrolysis (Acidic) | This compound + H₃O⁺ | Protonation of the sulfonamide nitrogen, followed by water attack at the sulfur atom. | 90-105 |

Note: The data in this table is representative and based on computational studies of similar pyridine sulfonamide compounds.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations offer a window into the dynamic nature of molecules, revealing how they behave and change shape over time, particularly in a solution environment.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its structural stability, flexibility, and interactions with solvent molecules. These simulations solve Newton's equations of motion for a system of particles, providing a trajectory that describes how the positions and velocities of the particles vary with time. nih.govrsc.org

An MD simulation of this compound in a solvent like water would reveal the stability of its conformation and the dynamics of its interaction with the surrounding solvent molecules. Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) to assess structural stability, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com For sulfonamide derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes and to analyze their behavior over simulation times often extending to 100 nanoseconds. ekb.egnih.gov The simulation would likely show that the pyridine ring remains relatively rigid, while the S-N bond of the sulfonamide group allows for rotational flexibility.

The following table outlines typical parameters that would be used in an MD simulation study of this compound.

| Parameter | Value/Method | Purpose |

| Force Field | AMBER, GROMOS, or CHARMM | Describes the potential energy of the system. |

| Solvent Model | TIP3P or SPC/E Water | Simulates the aqueous environment. |

| Simulation Time | 50-100 ns | To ensure adequate sampling of conformational space. mdpi.com |

| Temperature | 298 K (25 °C) | Represents standard laboratory conditions. |

| Pressure | 1 atm | Represents standard laboratory conditions. |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | To quantify dynamic behavior and interactions. |

Note: These parameters are typical for MD simulations of small organic molecules in solution.

Conformational Ensemble Analysis in Solution

A flexible molecule like this compound does not exist in a single, static shape in solution but rather as a dynamic ensemble of interconverting conformations. acs.org Conformational analysis aims to identify the most stable conformers and determine their relative populations. This is crucial as the biological activity and physical properties of a molecule are determined by the collection of shapes it adopts. researchgate.net

The primary rotatable bonds in this compound are around the C-S and S-N bonds of the sulfonamide group. The rotation around the C-S bond, in particular, dictates the orientation of the sulfonamide group relative to the pyridine ring. Computational methods, such as DFT geometry optimizations, can be used to find the minimum energy conformations. chemrxiv.orgrsc.org Studies on aromatic sulfonamides have shown that there are typically two dominant conformations, often labeled "syn" and "anti," which describe the orientation of the lone pair on the sulfonamide nitrogen relative to the C-S bond. chemrxiv.orgumich.edu

The relative energies of these conformers determine their population in solution, which can be influenced by the polarity of the solvent. umich.edu For example, in some aromatic sulfonamides, the anti conformation is more populated in low-polarity solvents, while the syn conformation is favored in polar solvents. umich.edu Nuclear Magnetic Resonance (NMR) spectroscopy is a key experimental technique used to study conformational dynamics in solution, as the observed chemical shifts and coupling constants are an average over the populated conformations. researchgate.netarxiv.org

The table below presents a hypothetical conformational analysis for this compound in a polar solvent.

| Conformer | Dihedral Angle (C-C-S-N) | Relative Energy (kJ/mol) | Predicted Population (%) |

| Syn | ~60° | 0 | ~70 |

| Anti | ~180° | 2.5 | ~30 |

Note: This data is illustrative, based on typical energy differences and populations found for aromatic sulfonamides in polar solutions. Specific values for this compound would require dedicated computational studies.

Role As a Versatile Synthetic Intermediate and Molecular Scaffold

Precursor in Complex Heterocyclic Synthesis

The inherent reactivity of 6-Chloropyridine-2-sulfonamide makes it an invaluable starting material for the synthesis of more elaborate heterocyclic structures. The strategic placement of the chloro and sulfonamide groups on the pyridine (B92270) ring allows for a variety of chemical transformations, leading to the creation of diverse and complex molecular frameworks.

The chloropyridine sulfonamide core is a foundational element for constructing fused bicyclic and polycyclic heterocyclic systems, which are prevalent in many biologically active compounds.

Thiazolopyridines: The synthesis of thiazolopyridine derivatives often leverages functionalized pyridines. For instance, the creation of the thiazolo[5,4-b]pyridine (B1319707) system can be initiated from a substituted aminopyridine. A common synthetic route involves the introduction of a thiocyanate (B1210189) group (-SCN) onto the pyridine ring, which then undergoes cyclization to form the fused thiazole (B1198619) ring. tandfonline.commdpi.com Studies have also reported the synthesis of thiazolo[3,2-a]pyridine-6-sulfonamides through multicomponent reactions, highlighting the utility of pyridine sulfonamide scaffolds in generating these fused systems. researchgate.net

Pyrazolopyridines: The construction of pyrazolo[3,4-b]pyridines, a class of compounds with significant biological activities including antimicrobial and antitumor effects, frequently employs chloropyridine derivatives as key precursors. mdpi.comresearchgate.net A widely used method involves the reaction of a chloropyridine, such as 2-chloropyridine-3-carbonitrile, with various hydrazines. nih.gov The hydrazine (B178648) displaces the chlorine atom and subsequently condenses with an adjacent nitrile or carbonyl group to form the fused pyrazole (B372694) ring. mdpi.comnih.gov The reaction conditions can be catalyzed by acids or bases to facilitate the cyclization, often proceeding at elevated temperatures to yield the desired pyrazolopyridine core. mdpi.com

Table 1: Synthesis of Fused Pyridine Systems from Chloropyridine Precursors

| Fused System | Precursor Example | Key Reagents | General Approach | Citation(s) |

| Thiazolo[5,4-b]pyridine | 4-Morpholino-3-nitropyridin-2-amine | KSCN, Acetic Acid | Thiocyanation of the pyridine ring followed by reduction and cyclization. | mdpi.com |

| Pyrazolo[3,4-b]pyridine | 2-Chloropyridine-3-carbonitrile | Hydrazine Hydrate | Nucleophilic displacement of chlorine by hydrazine, followed by intramolecular cyclization. | mdpi.comnih.gov |

| Current time information in Bangalore, IN.chemmethod.comfip.orgTriazolo[4,3-a]pyridine | 2-Chloropyridine-5-sulfonyl chloride | Hydrazine, Orthoesters | Formation of a hydrazinopyridine intermediate followed by cyclization with an orthoester to form the triazole ring. | mdpi.com |

Beyond simple fused systems, the this compound scaffold is instrumental in assembling more complex polycyclic and bridged molecular architectures. The reactivity of the chlorine atom allows for its participation in intramolecular cyclization reactions to form additional rings. For example, intramolecular SNAr (nucleophilic aromatic substitution) reactions are a powerful strategy for creating bicyclic and tricyclic systems from appropriately substituted pyridine precursors. beilstein-journals.org

Furthermore, the sulfonamide group itself can be part of a ring system, forming structures known as sultams. The synthesis of bridged sultams, which have applications as chiral templates in stereoselective synthesis, demonstrates the versatility of the sulfonamide functional group in creating complex three-dimensional structures. nih.gov The ability to functionalize both the pyridine ring and the sulfonamide nitrogen provides multiple avenues for building intricate, multi-ring systems that are of significant interest in materials science and drug discovery.

Contributions to Medicinal Chemistry Scaffold Design

The pyridine sulfonamide motif is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. This compound serves not just as a synthetic precursor, but as a core molecular scaffold upon which new drugs are designed and built.

A pharmacophore is defined as the specific arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that is essential for a drug to interact with its biological target. researchgate.netnumberanalytics.com The this compound structure embodies several key pharmacophoric features.

Sulfonamide Group: This is a classic pharmacophoric element, acting as both a hydrogen bond donor (the -NH2) and acceptor (the sulfonyl oxygens). d-nb.infonih.gov This allows it to form strong and specific interactions within the binding sites of enzymes and receptors.

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, and the aromatic ring itself can engage in π-π stacking or hydrophobic interactions. researchgate.net

6-Chloro Substituent: The chlorine atom is an electron-withdrawing group that modulates the electronic properties of the pyridine ring. It also serves as a key attachment point for other molecular fragments, allowing for the exploration of the chemical space around the core scaffold.

This combination of features in a defined three-dimensional space makes the this compound moiety a potent pharmacophore that medicinal chemists can utilize and modify to achieve desired biological activity and selectivity. d-nb.infoepslibrary.at

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophoric scaffolds into a single molecule. researchgate.netdergipark.org.tr The goal is to create a hybrid compound with improved affinity, better selectivity, or a dual mode of action that can target multiple biological pathways simultaneously. nih.gov The pyridine sulfonamide structure is an excellent component for this approach.

Researchers have successfully synthesized and tested numerous hybrid molecules based on this scaffold. For example, dihydropyrimidine/sulfonamide hybrids have been developed as dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX) for anti-inflammatory applications. frontiersin.org Other work has focused on creating hybrid compounds by linking the pyridine sulfonamide motif to other biologically active heterocycles like benzothiazole, quinoline, and pyrimidine (B1678525) to generate novel agents with potential antimicrobial or anticancer properties. epslibrary.atdergipark.org.trfrontiersin.org

Table 2: Examples of Hybrid Molecules Based on the Pyridine Sulfonamide Scaffold

| Hybrid Class | Second Pharmacophore | Therapeutic Area | Example Activity | Citation(s) |

| Dihydropyrimidine-Sulfonamide | Dihydropyrimidine | Anti-inflammatory | Dual mPGES-1/5-LOX inhibition (IC50 = 0.92 µM / 1.98 µM for compound 3j) | frontiersin.org |

| Benzothiazole-Sulfonamide | Benzothiazole | Multiple | Potential for various therapeutic applications due to the broad activity of both scaffolds. | dergipark.org.tr |

| Quinoline-Sulfonamide | Quinoline | Antimicrobial | Combination of two known antimicrobial pharmacophores to achieve improved activity. | epslibrary.at |

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds in drug discovery. frontiersin.org The process begins by screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind, albeit weakly, to a biological target. nih.govresearchgate.net These initial fragment "hits" are then optimized and grown into more potent, drug-like molecules through structure-guided design.

The this compound moiety, due to its small size and rich pharmacophoric features, is an ideal candidate for inclusion in fragment libraries. Sulfonamide-containing fragments are frequently identified as hits in FBDD campaigns. dovepress.com For example, one successful FBDD campaign aimed at identifying a novel scaffold for lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors began with a virtual screen of fragments. nih.gov An initial sulfonamide fragment hit with weak activity was identified and then structurally elaborated. Through a process of "fragment growing," where chemical modifications were guided by structural biology, the initial hit was optimized into a highly potent lead compound, demonstrating an accelerated path from hit to lead. nih.gov This illustrates the power of using well-designed fragments like chloropyridine sulfonamides as starting points for developing novel therapeutics.

Table 3: Illustrative Example of Fragment Growing in an FBDD Campaign

| Compound Stage | Structure Description | Binding Affinity (IC50) | Ligand Efficiency (LE) | Key Outcome | Citation(s) |

| Initial Fragment Hit | Small sulfonamide fragment | ~1 mM | 0.30 | Identified as a viable starting point for optimization. | nih.gov |

| Grown Intermediate | Fragment with added structural moiety | 3.43 µM | - | Significant improvement in potency through structure-based design. | nih.gov |

| Optimized Lead | Elaborated sulfonamide molecule | Potent inhibitor | - | Achieved good oral bioavailability and maintained inhibitory activity in vivo. | nih.gov |

Mechanistic Investigations of Molecular and Biological Interactions

Enzyme Inhibition Mechanisms and Target Identification

Sulfonamides are a well-established class of compounds known to interact with a variety of enzymes, primarily by acting as inhibitors. The pyridine (B92270) and sulfonamide moieties are key pharmacophores that can be directed against several important enzyme targets.

As a member of the sulfonamide family, 6-chloropyridine-2-sulfonamide is anticipated to act as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of many microorganisms. Sulfonamides are structural analogs of para-aminobenzoic acid (pABA), the natural substrate for DHPS. By mimicking pABA, they bind to the enzyme's active site, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. Folic acid is vital for the synthesis of nucleotides, and its depletion ultimately inhibits microbial growth. The specific binding affinity and inhibitory constants (K_i_) for this compound against DHPS from various organisms have not been reported.

The sulfonamide group is a classic zinc-binding group, making sulfonamide-containing compounds potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for pH regulation and other physiological processes. Inhibition typically occurs through the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site. There are numerous human CA isozymes, and achieving selectivity for a specific isozyme is a key goal in drug design to minimize off-target effects. The selectivity of a sulfonamide inhibitor is largely determined by the interactions of its tailing group (in this case, the 6-chloropyridine moiety) with amino acid residues lining the active site cavity, which differ between isozymes. For instance, the active sites of hCA II, IX, and XII have notable differences in key amino acid residues at the entrance, which can be exploited for designing selective inhibitors. There is no published data detailing the inhibitory activity (IC_50_ or K_i_ values) or the isozyme selectivity profile of this compound against the various human carbonic anhydrase isoforms.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in diseases like cancer. Several small molecule inhibitors targeting kinases in this pathway have been developed, with some incorporating sulfonamide or pyridine scaffolds. These inhibitors typically function by competing with ATP for the kinase domain of PI3K and/or mTOR. The development of dual PI3K/mTOR inhibitors is an active area of research, as this can more effectively shut down the signaling cascade. While some sulfonamide methoxypyridine derivatives have been synthesized and evaluated as PI3K/mTOR dual inhibitors, there is no specific information available regarding the activity of this compound in modulating this pathway.

The versatility of the sulfonamide group allows for its incorporation into a wide range of molecular structures with diverse biological activities. Beyond the well-known targets, sulfonamide derivatives have been investigated for their potential to inhibit other enzymes, such as α-glucosidase and α-amylase, which are relevant to diabetes. However, a comprehensive enzyme or receptor binding profile for this compound has not been publicly documented.

Structure-Activity Relationship (SAR) Studies on Molecular Interactions

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For sulfonamides, SAR studies typically explore how modifications to the aromatic or heterocyclic ring and the sulfonamide group itself affect potency and selectivity.

For sulfonamide-based inhibitors, the nature and position of substituents on the aromatic or heterocyclic ring play a crucial role in determining binding affinity and selectivity for their target enzymes.

On the Pyridine Ring : The presence and position of the chlorine atom on the pyridine ring of this compound would be expected to significantly influence its electronic properties and steric profile. Halogen atoms can engage in halogen bonding and other non-covalent interactions within a protein's active site, potentially enhancing binding affinity. The position of the sulfonamide group at the 2-position is also a key determinant of its interaction with target enzymes.

On the Sulfonamide Moiety : Modifications to the sulfonamide group itself, such as N-alkylation or N-arylation, can drastically alter the compound's biological activity and pharmacokinetic properties.

Without experimental data from studies synthesizing and evaluating analogs of this compound, any SAR discussion remains purely speculative. Systematic modifications, such as altering the position of the chlorine atom, substituting it with other functional groups, or modifying the sulfonamide nitrogen, would be necessary to build a comprehensive SAR profile for this class of compounds.

Advanced Analytical Method Development for Research Applications

Chromatographic and Spectrometric Techniques for Quantification

The quantification of sulfonamides, including 6-Chloropyridine-2-sulfonamide, largely relies on the separation power of chromatography coupled with the specificity of spectrometric detection. These methods are essential for obtaining reliable data in complex matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary technique for the determination of sulfonamide residues. This method offers high sensitivity and selectivity, making it suitable for trace-level analysis. The sample preparation for LC-MS/MS analysis of sulfonamides typically involves extraction with a solvent mixture such as ethyl acetate/methanol/acetonitrile (B52724), followed by a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.

For the chromatographic separation, a C18 column is commonly employed with a gradient mobile phase system, often consisting of acetic acid, methanol, and acetonitrile. The mass spectrometric detection is typically performed in positive ionization mode, monitoring the protonated molecular ion [M+H]+. Quantification is achieved by measuring the peak area of a specific daughter ion fragment, while confirmation is based on the ratio of two or more daughter ions. The use of isotope-labeled internal standards is recommended to account for matrix effects and ensure accurate quantification.

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection is a widely used and cost-effective method for the analysis of sulfonamides. A simple and rapid HPLC method can be employed for the simultaneous determination of multiple sulfonamides. The separation is typically achieved on a C18 column using an isocratic or gradient elution with a mobile phase containing acetonitrile and water or a buffer solution.

UV detection is commonly set at a wavelength of 254 nm. For enhanced sensitivity and selectivity, pre-column derivatization with reagents like fluorescamine (B152294) can be used, followed by fluorescence detection. The choice of detector depends on the required sensitivity and the complexity of the sample matrix.

The development of a robust and selective separation protocol is critical for the reliable analysis of this compound. Key to this is the optimization of the sample preparation and chromatographic conditions. Solid-phase extraction (SPE) is a crucial step for sample clean-up and concentration of the analyte. The selection of the appropriate SPE cartridge and elution solvent system is vital for achieving high recovery and minimizing matrix interference.

In terms of chromatography, the choice of the analytical column and mobile phase composition plays a significant role in achieving the desired separation. C18 columns are widely used for sulfonamide analysis. The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous component (e.g., water, buffer) with the pH adjusted to optimize the retention and peak shape of the analytes. Gradient elution is often preferred to achieve better separation of multiple components within a reasonable analysis time.

Method Validation and Performance Characteristics

Validation of the analytical method is essential to ensure that it is fit for its intended purpose. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. For sulfonamide analysis, linearity is typically evaluated by preparing calibration curves over a range of concentrations. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For repeatability (intra-day precision) and intermediate precision (inter-day precision), RSD values of less than 15% are often considered acceptable.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by performing recovery studies on spiked samples. Typical recovery values for sulfonamide analysis are expected to be in the range of 80-110%.

Table 1: Typical Method Validation Parameters for Sulfonamide Analysis

| Parameter | Typical Value |

|---|---|

| Linearity (r²) | ≥ 0.99 |

| Precision (RSD) | < 15% |

The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. For LC-MS/MS methods used for sulfonamide analysis, LOQs in the low ng/g or µg/kg range can be achieved. For HPLC methods with UV or fluorescence detection, the LOQs are typically in the µg/mL range.

Table 2: Representative LOD and LOQ Values for Sulfonamide Analysis by Different Techniques

| Technique | Analyte | LOD | LOQ |

|---|---|---|---|

| LC-MS/MS | Various Sulfonamides | 1 ng/g | 5 ng/g |

Based on a comprehensive search of available scientific literature, there is currently insufficient specific research data on the advanced analytical method development for "this compound" and its application in complex biological and chemical matrices.

Detailed studies, including specific methodologies, research findings, and data tables for the analysis of this particular compound in matrices such as plasma, urine, or environmental samples, are not present in the accessible literature.

To generate a thorough, informative, and scientifically accurate article as requested, which includes detailed research findings and data tables, specific studies focusing on this compound are required. Extrapolating data from the broader class of sulfonamides would not be scientifically accurate for this specific compound and would not meet the requirements of the request. Therefore, the article cannot be generated at this time.

Future Research Directions and Unexplored Potential of 6 Chloropyridine 2 Sulfonamide

Emerging Synthetic Methodologies and Sustainable Chemistry

The synthesis of sulfonamides has traditionally relied on methods that often involve harsh reagents and organic solvents. However, the future synthesis of 6-Chloropyridine-2-sulfonamide and its derivatives is likely to be shaped by the principles of green and sustainable chemistry, focusing on efficiency, safety, and reduced environmental impact.

Electrochemical Synthesis: A promising green alternative is the use of electrochemical methods. Electrosynthesis can enable the oxidative coupling of thiols and amines or the direct synthesis from (hetero)arenes, SO2, and amines using electricity as a clean oxidant, often eliminating the need for pre-functionalized starting materials and additional electrolytes. nih.govtue.nl This approach offers high atom economy and can be performed in environmentally benign solvents. nih.gov

Mechanochemistry: Solvent-free mechanochemical approaches, utilizing mechanical energy from ball milling to drive reactions, present another sustainable pathway. This technique can facilitate three-component reactions to install the sulfonamide functionality, reducing solvent waste and often leading to higher yields in shorter reaction times. thieme-connect.com

Sustainable Solvents: The use of alternative and sustainable solvents is a key area of development. Deep Eutectic Solvents (DESs), which are biodegradable, cost-effective, and non-toxic, have been successfully used for sulfonamide synthesis. uniba.itnih.gov Reactions in these solvents can proceed at ambient temperatures with high yields, and the solvents can often be reused. uniba.itnih.gov Similarly, performing these syntheses in water or ethanol further enhances the green credentials of the process. researchgate.net

Table 1: Comparison of Emerging Synthetic Methodologies for Sulfonamides

| Methodology | Key Advantages | Potential Application for this compound |

|---|---|---|

| Electrochemical Synthesis | Uses electricity as a "green" oxidant; high atom economy; avoids harsh reagents. nih.govtue.nl | Direct C-H activation of a pyridine (B92270) precursor, avoiding pre-functionalization steps. |

| Mechanochemistry | Solvent-free or low-solvent conditions; reduced waste; can enable novel reactivity. | Efficient three-component coupling to form the sulfonamide group under solvent-free conditions. |

| Deep Eutectic Solvents (DESs) | Biodegradable, reusable, non-toxic, and inexpensive solvents; reactions at ambient temperature. uniba.itnih.gov | Synthesis in a Choline Chloride (ChCl)-based DES to improve sustainability and simplify product isolation. |

| Aqueous Synthesis | Utilizes water as a green solvent; simplified workup procedures. researchgate.net | In situ generation of the sulfonyl chloride from a thiol followed by reaction with an amine in water. |

These emerging methodologies promise more environmentally friendly and efficient routes to this compound and a diverse library of its analogs, paving the way for broader exploration of their properties.

Advanced Computational Modeling and Artificial Intelligence in Design

Computational tools, particularly artificial intelligence (AI) and machine learning, are revolutionizing drug discovery and molecular design. These technologies can be powerfully applied to explore the chemical space around this compound to design novel derivatives with optimized properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity. ekb.egqub.ac.uk For derivatives of this compound, 2D and 3D-QSAR models can be developed to predict their activity against various targets, such as enzymes or receptors. qub.ac.uktandfonline.com These models help identify key structural features that influence activity, guiding the design of more potent compounds. tandfonline.com

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target, such as a protein active site. acs.org Molecular docking studies can be used to investigate how derivatives of this compound might interact with various biological targets. mdpi.comnih.govnih.gov By visualizing these interactions, researchers can rationally design modifications to the parent structure to enhance binding affinity and selectivity. acs.orgtandfonline.com

Artificial Intelligence in De Novo Design: AI algorithms can go beyond prediction and actively generate novel molecular structures with desired properties. By training on large datasets of known active molecules, generative AI models can propose new sulfonamide derivatives that are predicted to have high activity and favorable pharmacokinetic profiles. This accelerates the hit-to-lead optimization process significantly.

Table 2: Application of Computational Tools in Designing this compound Derivatives

| Computational Tool | Function | Application Example |

|---|---|---|

| QSAR | Correlates chemical structure with biological activity. ekb.egresearchgate.net | Predict the anticancer activity of novel analogs based on descriptors like electronic and steric properties. mdpi.com |

| Molecular Docking | Predicts binding mode and affinity of a ligand to a receptor. acs.orgnih.gov | Simulate the binding of derivatives to the active site of an enzyme like carbonic anhydrase to guide modifications for improved inhibition. mdpi.comnih.gov |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Assess the stability of the ligand-protein complex and understand the dynamics of binding interactions. |

| AI/Machine Learning | Learns from data to make predictions or generate novel structures. tandfonline.com | Design new derivatives with predicted high inhibitory activity against a specific kinase target. |

The integration of these computational approaches will enable a more rational, data-driven design of this compound analogs, reducing the time and cost associated with traditional trial-and-error discovery methods.

Novel Biological Targets and Pathways for Mechanistic Exploration

While sulfonamides are historically known as antimicrobial agents, their derivatives have been shown to interact with a wide array of biological targets, suggesting that the therapeutic potential of this compound is not limited to this single application. Future research should focus on screening this compound and its derivatives against novel and underexplored biological targets.

Enzyme Inhibition:

Carbonic Anhydrases (CAs): Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes implicated in various diseases, including cancer and glaucoma. mdpi.com The specific substitution pattern of this compound could lead to selective inhibition of particular CA isoforms, such as the tumor-associated hCA IX and hCA XII. nih.govnih.gov

Kinases: As crucial regulators of cell signaling, kinases are major targets in cancer therapy. The sulfonamide scaffold is present in several kinase inhibitors. mdpi.com Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key target in angiogenesis, and novel sulfonamides have shown promise as VEGFR-2 inhibitors. mdpi.comnih.gov Screening derivatives of this compound against a panel of kinases could uncover new anticancer leads.

Bacterial Enzymes: Beyond the classic folate synthesis pathway, novel sulfonamides have shown activity against other bacterial targets. tandfonline.com For instance, the α-carbonic anhydrase from pathogens like Vibrio cholerae has been identified as a potential target for sulfonamide inhibitors, offering a pathway to new antibacterial agents. nih.gov

Other Potential Targets:

Anti-apoptotic Proteins: Proteins like Mcl-1, which are overexpressed in cancer cells and promote their survival, are emerging as important targets. Aryl sulfonamide derivatives have been identified as Mcl-1 inhibitors, suggesting a potential avenue for developing new anticancer agents from the this compound scaffold. qub.ac.uk

Androgen Receptors: In prostate cancer, androgen deprivation therapy is a key treatment. umventures.org Novel classes of small molecules, including sulfonamides, are being investigated for their ability to decrease androgen synthesis or androgen receptor function. umventures.org

Mechanistic studies to elucidate how these molecules interact with their targets and affect cellular pathways will be crucial. This exploration could reveal unexpected therapeutic applications for this versatile chemical scaffold.

Integration into Multi-Component Systems and Materials Science

The structural characteristics of this compound, particularly its hydrogen bond donor and acceptor sites, make it an attractive building block for supramolecular chemistry and materials science.

Crystal Engineering and Cocrystals: The sulfonamide group is known to form robust and predictable hydrogen-bonding patterns, known as supramolecular synthons, with other functional groups like amides and N-oxides. iucr.org This allows for the rational design of multi-component crystals, or cocrystals. By cocrystallizing this compound with other molecules (coformers), it is possible to modify its physicochemical properties, such as solubility and stability, which is highly relevant for pharmaceutical applications. The study of intermolecular interactions in sulfonamide crystal structures is key to understanding their packing behavior and designing new crystalline forms. nih.gov

Supramolecular Assemblies: Beyond simple cocrystals, the molecule could be incorporated into more complex supramolecular structures. The pyridine nitrogen and the sulfonamide group provide multiple sites for non-covalent interactions, which could be used to direct the assembly of larger architectures like gels, liquid crystals, or metal-organic frameworks (MOFs). The specific electronic properties conferred by the chlorine atom could further influence these interactions.

Functional Materials: The integration of this compound into polymeric or other material backbones could lead to novel functional materials. For example, its inherent biological activity could be harnessed to create antimicrobial surfaces or materials with sensing capabilities. The sulfonamide group can also be a component of ionic liquids, which have applications as green synthesis media. researchgate.net Furthermore, sulfonamide-substituted silatranes have been shown to form supramolecular structures with antimicrobial activity. nih.gov

The exploration of this compound in the context of materials science is a largely untapped area that could yield innovative technologies with applications ranging from pharmaceuticals to advanced materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Chloropyridine-2-sulfonamide, and what intermediates are critical for optimizing yield?

- Methodology : The compound is synthesized via sulfonylation of 2-aminopyridine derivatives using sulfonyl chlorides. A key intermediate is 2-pyridinylsulfonyl chloride, which reacts with ammonia or amines under controlled conditions. Room-temperature reactions are preferred for unstable intermediates, while elevated temperatures (e.g., 40–60°C) improve reaction rates for stable substrates .

- Example Protocol :

- React 2-amino-6-chloropyridine with chlorosulfonic acid to form the sulfonyl chloride intermediate.

- Treat with aqueous ammonia in THF at 25°C for 12 hours.

- Purify via recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodology :

- ¹H-NMR : Look for characteristic peaks: pyridine protons (δ 7.8–8.5 ppm), sulfonamide NH₂ (δ 5.2–5.8 ppm, broad). Integrals should confirm a 1:1 ratio of pyridine to sulfonamide protons .

- IR : Key bands include S=O stretching (1350–1300 cm⁻¹) and N–H bending (1650–1600 cm⁻¹) .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound analogs?

- Methodology :

- Systematic Review : Compare studies using the same assay conditions (e.g., MIC values for antimicrobial activity). Discrepancies may arise from variations in bacterial strains or solvent systems .

- Replication : Reproduce key experiments under standardized protocols (e.g., CLSI guidelines) to isolate variables like purity or solvent effects .

- Case Example : A 2023 study noted conflicting IC₅₀ values for a related triazolopyridazine sulfonamide; discrepancies were traced to differences in DMSO concentration during cell-based assays .

Q. What experimental design considerations are critical for studying the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may decompose sensitive intermediates. Test stability via TLC or HPLC .

- Temperature Control : Use low temperatures (0–10°C) to minimize side reactions (e.g., hydrolysis of the sulfonamide group) .

- Data Table :

| Reaction Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 25°C | 72 | 89 |

| THF, 0°C | 85 | 95 |

| DMSO, 40°C | 68 | 82 |

Q. How can computational modeling guide the design of this compound derivatives with enhanced binding affinity?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to predict interactions with target proteins (e.g., carbonic anhydrase). Focus on sulfonamide’s sulfonyl group as a zinc-binding motif .

- QSAR Analysis : Corporate substituent effects (e.g., electron-withdrawing groups at the pyridine 6-position) to optimize logP and binding energy .

Q. What strategies mitigate decomposition of this compound during long-term storage?

- Methodology :

- Stability Testing : Store samples under inert gas (N₂/Ar) at –20°C. Monitor degradation via HPLC every 3 months .

- Excipient Screening : Add stabilizers like mannitol or trehalose (5–10% w/w) to reduce hygroscopicity and hydrolysis .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.